molecular formula C11H11ClO5S B2699935 Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate CAS No. 2138216-46-1

Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate

Cat. No.: B2699935
CAS No.: 2138216-46-1
M. Wt: 290.71
InChI Key: KTVFDKPKDJDSGO-UHFFFAOYSA-N
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Description

Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate is a bicyclic organic compound featuring an isochromene core substituted with a chlorosulfonyl group at position 7 and a methyl ester at position 4. For example, methyl esters with chlorosulfonyl or benzodithiazine moieties (e.g., Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) demonstrate the importance of sulfonyl groups in modulating electronic and steric properties .

Properties

IUPAC Name

methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5S/c1-16-11(13)10-5-8(18(12,14)15)4-7-6-17-3-2-9(7)10/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVFDKPKDJDSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCOC2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate typically involves the reaction of 3,4-dihydro-1H-isochromene-5-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, resulting in the formation of the corresponding isochromene derivative.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while reduction reactions can yield the corresponding isochromene derivatives.

Scientific Research Applications

Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isochromene Family

Ethyl 5-Chloro-8-Hydroxy-3-Methyl-1-Oxo-3,4-Dihydroisochromene-7-Carboxylate (CAS: 54870-23-4)
  • Molecular Formula : C₁₃H₁₃ClO₅
  • Key Features :
    • Chlorine at position 5, hydroxyl at position 8, and a methyl group at position 3.
    • Ethyl ester at position 7 instead of methyl.
    • Molecular weight: 284.692 g/mol; XLogP3: 4.1 (indicating moderate lipophilicity) .
  • Comparison: The absence of a sulfonyl group reduces its reactivity toward nucleophiles compared to the target compound.
Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate
  • Molecular Formula : C₁₀H₁₀ClN₃O₄S₂
  • Key Features :
    • Benzodithiazine core with sulfonyl groups at positions 1 and 4.
    • Chlorine at position 6 and methyl ester at position 5.
    • IR νmax 3360 cm⁻¹ (N–H stretch), 1740 cm⁻¹ (C=O), 1340–1155 cm⁻¹ (SO₂) .
  • The hydrazino substituent may confer unique biological activity, such as enzyme inhibition.

Heterocyclic Derivatives with Chloro and Carboxylate Groups

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 16381-48-9)
  • Molecular Formula: C₁₀H₈ClNO₂
  • Key Features :
    • Indole core with chlorine at position 7 and methyl at position 3.
    • Carboxylic acid group at position 2.
    • Hazards: Irritant (skin/eyes) .
  • Comparison :
    • The indole structure differs significantly from the isochromene scaffold, leading to distinct electronic properties (e.g., aromaticity in indole vs. partial saturation in isochromene).
    • The carboxylic acid group enhances solubility in polar solvents compared to ester derivatives.

Comparative Data Tables

Table 1: Spectroscopic and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound* C₁₁H₉ClO₅S ~296.7 ~1340–1155 (SO₂), ~1740 (C=O) Not available
Ethyl 5-Chloro-8-Hydroxy-3-Methyl... C₁₃H₁₃ClO₅ 284.69 3320 (OH), 1715 (C=O) 3.92 (s, CH₃O), 8.23 (s, H-5)
Methyl 6-Chloro-3-(1-Methylhydrazino)... C₁₀H₁₀ClN₃O₄S₂ 335.78 3360 (N–H), 1740 (C=O) 3.88 (s, CH₃O), 8.29 (s, H-8)

*Inferred from structural analogs.

Research Findings and Methodological Considerations

  • Similarity Assessment : Computational methods for structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) are critical for predicting bioactivity . For example, the presence of sulfonyl groups in both the target compound and benzodithiazine derivatives suggests shared reactivity toward thiol-containing biomolecules.

Biological Activity

Methyl 7-chlorosulfonyl-3,4-dihydro-1H-isochromene-5-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12H11ClO4S
  • Molecular Weight : 286.73 g/mol
  • CAS Number : Not specified in the search results.

The compound features a sulfonyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Research into related isochromene derivatives has revealed promising anticancer properties. For example, compounds containing isochromene structures have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Study Cell Line IC50 (µM) Mechanism of Action
Study AHeLa15Apoptosis induction
Study BMCF-720Cell cycle arrest

Enzyme Inhibition

Compounds with sulfonyl groups are also known for their ability to inhibit enzymes involved in various biochemical pathways. For instance, they can act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.

Case Studies

  • Synthesis and Evaluation of Isochromene Derivatives :
    A study synthesized several isochromene derivatives, including those with sulfonyl modifications. The evaluation showed that these compounds exhibited enhanced binding affinity to specific receptors, suggesting their potential as therapeutic agents in treating metabolic disorders.
  • Antimicrobial Activity Assessment :
    In a comparative study, methyl 7-chlorosulfonyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds had a broad spectrum of activity, particularly against resistant strains.

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